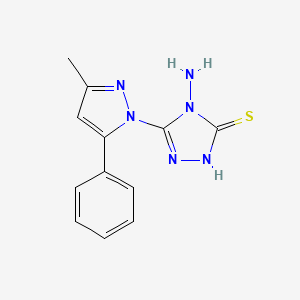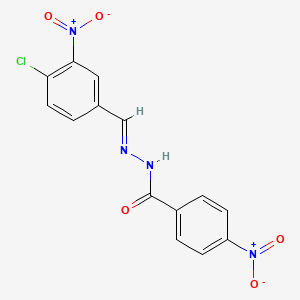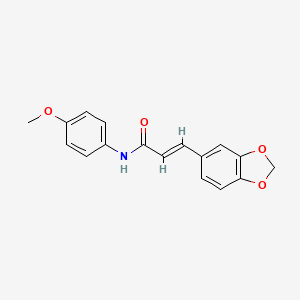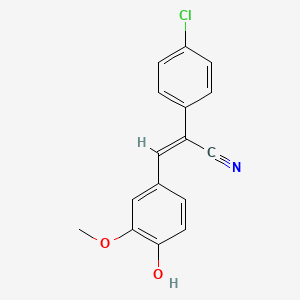![molecular formula C17H21N3O4 B5580980 (4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5580980.png)
(4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-oxazepan-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-oxazepan-6-yl)methanol is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.15320616 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diversity-Oriented Synthesis
Research has demonstrated the utility of oxidative carbon-hydrogen bond activation and click chemistry for synthesizing a library of structurally diverse compounds. For instance, a study by Zaware et al. (2011) synthesized eighteen tetrahydropyrans substituted with triazoles, showcasing a methodology that could potentially be applied to the synthesis of compounds similar to the one . The approach provides a way to rapidly generate a variety of non-natural compounds for biological screening, emphasizing the importance of such chemical frameworks in discovering new biological targets (Zaware et al., 2011).
Fluorosensing of Alcohols
The fluorosensing of lower alcohols in nonhydroxylic media has been explored using highly fluorescent dyes. Orellana et al. (1995) described the use of dyes for optical sensing in hydrocarbon solvents and commercial gasoline, indicating the relevance of molecular structures involving methanol and ethanol for sensing applications. This research underscores the potential of pyrazolyl and methanol-containing compounds in developing optical sensors (Orellana et al., 1995).
Novel Prins Cyclization
The synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives via Prins cyclization, as reported by Reddy et al. (2012), highlights the synthetic utility of methoxyphenyl-containing compounds. This research presents a method for producing cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives, showcasing the versatility of such compounds in synthetic organic chemistry (Reddy et al., 2012).
Antibacterial Screening
Landage et al. (2019) synthesized novel thiazolyl pyrazole and benzoxazole derivatives for antibacterial screening. This study provides insight into the potential biomedical applications of pyrazole-containing compounds, suggesting that modifications to the chemical structure could yield compounds with significant antibacterial properties (Landage et al., 2019).
Catalysis and Oxidation Processes
The catalytic synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst, as explored by Ribeiro et al. (2017), showcases the potential of pyrazolyl-containing catalysts in eco-friendly synthesis processes. This research emphasizes the role of such compounds in addressing environmental challenges by converting CO2 into useful products (Ribeiro et al., 2017).
Propriétés
IUPAC Name |
[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-23-16-5-3-2-4-15(16)20-10-14(8-18-20)17(22)19-6-7-24-12-13(9-19)11-21/h2-5,8,10,13,21H,6-7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPLNGRYWYVDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCOCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5580919.png)

![4-[2-(2-methoxyphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5580940.png)
![9-ethyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5580941.png)

![1-(4-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethoxy}phenyl)ethanone](/img/structure/B5580947.png)
![2-(4-{[2-(3-chlorophenyl)-8-methyl-3-quinolinyl]methyl}-1-methyl-2-piperazinyl)ethanol](/img/structure/B5580952.png)


![5-acetyl-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5580988.png)

![N-[4-(aminosulfonyl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5581000.png)

